2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of a naphthalene ring, a phenylimino group, and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) typically involves the following steps:
Formation of the Phenylimino Group: This step involves the reaction of aniline with an appropriate aldehyde or ketone to form the phenylimino group.
Coupling with Naphthalenol: The phenylimino group is then coupled with 2-naphthalenol under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the hydroxyl group in the naphthalenol ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylimino group to an amine group.
Substitution: The acetate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) involves its interaction with specific molecular targets. The phenylimino group can interact with proteins and enzymes, potentially inhibiting their activity. The acetate ester group can undergo hydrolysis, releasing the active naphthalenol moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-(phenylazo)-: This compound has a similar naphthalene ring structure but contains a phenylazo group instead of a phenylimino group.
2-Naphthalenol, acetate: This compound lacks the phenylimino group and only contains the naphthalene ring and acetate ester group.
Uniqueness
2-Naphthalenol, 1-(3-(phenylimino)-1-propenyl)-, acetate (ester) is unique due to the presence of both the phenylimino group and the acetate ester group
Properties
CAS No. |
96550-67-3 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[1-[(E)-3-phenyliminoprop-1-enyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H17NO2/c1-16(23)24-21-14-13-17-8-5-6-11-19(17)20(21)12-7-15-22-18-9-3-2-4-10-18/h2-15H,1H3/b12-7+,22-15? |
InChI Key |
AAZHSKWBNKPJED-WSMASKPSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=NC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.